N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide
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Overview
Description
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and prokinetic effects
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptor . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also significant targets for the treatment of various neurological conditions .
Mode of Action
The compound interacts with its target, the alpha1-adrenergic receptor, by acting as a ligand
Biochemical Pathways
The compound affects the biochemical pathways associated with the alpha1-adrenergic receptor. These pathways are involved in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . The results identified promising lead compounds that exhibited an acceptable pharmacokinetic profile . .
Result of Action
It is known that the compound has a significant affinity for the alpha1-adrenergic receptor, with most novel compounds showing alpha1-adrenergic affinity in the range from 22 nm to 250 nm .
Action Environment
It is known that the compound’s interaction with its target, the alpha1-adrenergic receptor, can be influenced by various factors, including the presence of endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylamine, 4-methylpiperazine, and 3,4-dimethylbenzoyl chloride.
Step 1: The 4-methoxyphenylamine is reacted with 3,4-dimethylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate amide.
Step 2: The intermediate amide is then reacted with 4-methylpiperazine under suitable conditions (e.g., reflux in an appropriate solvent) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as sodium hydride or sodium methoxide can be used.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide may have various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as antipsychotic or antiemetic properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide: can be compared with other benzamides such as:
Uniqueness
This compound: may have unique pharmacological properties due to its specific structural features, such as the presence of the methoxy group and the piperazine ring, which can influence its binding affinity and selectivity for molecular targets.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-17-5-6-20(15-18(17)2)23(27)24-16-22(26-13-11-25(3)12-14-26)19-7-9-21(28-4)10-8-19/h5-10,15,22H,11-14,16H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXLBPPWFDPTFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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